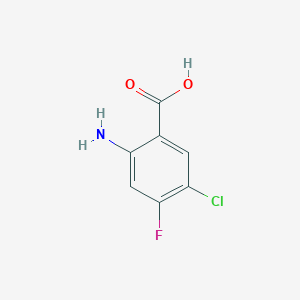

2-Amino-5-chloro-4-fluorobenzoic acid

Description

Overview of Substituted Anthranilic Acids in Organic Chemistry

Anthranilic acid, known systematically as 2-aminobenzoic acid, is an aromatic compound featuring both a carboxylic acid and an amino group in an ortho arrangement on a benzene (B151609) ring. This dual functionality makes the molecule amphoteric, capable of reacting as both an acid and a base.

Substituted anthranilic acids are a broad class of molecules that serve as crucial building blocks and intermediates in synthetic chemistry. researchgate.net Their derivatives are integral to the production of pharmaceuticals, agrochemicals, and dyes. ijpsjournal.com A notable class of pharmaceuticals derived from anthranilic acid are the fenamates, which function as non-steroidal anti-inflammatory drugs (NSAIDs). pharmacy180.com The substitution pattern on the anthranilic acid scaffold provides a vast library of compounds, enabling comprehensive assessments of structure-activity relationships (SAR) for drug development. nih.gov These derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, and insecticidal properties. researchgate.netnih.gov

Significance of Halogen and Amino Substituents in Aromatic Systems

The reactivity of an aromatic ring and the orientation of subsequent reactions are profoundly influenced by the electronic properties of its substituents. lumenlearning.com This is typically understood through two primary mechanisms: inductive effects and resonance effects.

Amino Group (-NH₂): The amino group is a powerful activating group. lumenlearning.com While nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect, its primary influence comes from a strong electron-donating resonance effect. libretexts.org The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the ring's electron density and making it more susceptible to electrophilic attack. This effect is particularly pronounced at the ortho and para positions, making the amino group an ortho-, para-director. minia.edu.eg

Halogen Groups (-F, -Cl): Halogens present a more complex scenario where inductive and resonance effects are in opposition. Due to their high electronegativity, halogens strongly withdraw electron density from the ring through the sigma bond (inductive effect), which deactivates the ring toward electrophilic substitution compared to unsubstituted benzene. msu.edu However, like the amino group, they possess lone pairs of electrons that can be donated to the ring via resonance. libretexts.org Although this resonance effect is weaker than their inductive effect, it still serves to stabilize the carbocation intermediates formed during substitution at the ortho and para positions. Consequently, halogens are considered deactivating, yet ortho-, para-directing substituents. libretexts.orgminia.edu.eg

Specific Importance of Fluorine and Chlorine in Benzoic Acid Derivatives

The incorporation of halogens, particularly fluorine and chlorine, into benzoic acid derivatives is a common strategy in medicinal and materials chemistry to modulate a molecule's physicochemical properties.

The introduction of fluorine into drug candidates has become a significant strategy in modern drug design. researchgate.net The high electronegativity and small size of the fluorine atom, combined with the strength of the carbon-fluorine bond, can profoundly alter a molecule's metabolic stability, bioavailability, and binding affinity to target proteins. researchgate.netnih.gov Adjusting the pKa of a drug by adding fluorine can be a key factor in improving its pharmacological profile. nih.gov

Chlorine, while also an electronegative halogen, differs from fluorine in size and electronic influence. The interplay between the inductive (-I) and resonance (+R) effects of fluorine and chlorine is nuanced. Fluorine is more electronegative and thus has a stronger -I effect. However, due to better orbital size matching between the carbon 2p and fluorine 2p orbitals, fluorine also exhibits a stronger +R effect than chlorine. This can lead to counterintuitive outcomes; for instance, p-fluorobenzoic acid is a weaker acid than p-chlorobenzoic acid because fluorine's stronger electron-donating resonance effect partially counteracts its stronger electron-withdrawing inductive effect.

Rationale for Investigating 2-Amino-5-chloro-4-fluorobenzoic Acid

The rationale for the synthesis and study of this compound stems from its identity as a highly functionalized and synthetically versatile building block. The specific arrangement of an activating amino group alongside two distinct deactivating halogen substituents on a benzoic acid framework creates a molecule with unique electronic and reactive properties.

Such polysubstituted aromatic compounds are of significant interest as precursors for more complex molecules in the pharmaceutical and agrochemical industries. google.com For example, structurally related aminofluorobenzoic acids are known intermediates in the synthesis of various therapeutic agents, including those with applications as receptor antagonists and anti-inflammatory drugs. orgsyn.org The presence of multiple reactive sites and the modulating effects of the fluoro and chloro substituents make this compound a valuable synthon for creating libraries of novel compounds for biological screening. Its structure is purpose-built for further chemical modification, offering chemists a platform to develop new chemical entities with potentially valuable properties.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-chloro-4-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTFCXMNTJYSFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351367-77-6 | |

| Record name | 2-amino-5-chloro-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Amino 5 Chloro 4 Fluorobenzoic Acid

Precursor-Based Synthetic Pathways

The selection of a precursor is critical in defining the efficiency, cost-effectiveness, and environmental impact of the synthesis. Different starting materials necessitate unique sequences of reactions to construct the target molecule.

A common and direct strategy involves the functionalization of a pre-existing halogenated benzoic acid ring. This pathway typically proceeds through a two-step sequence: electrophilic nitration followed by the reduction of the introduced nitro group.

One such route begins with 2-chloro-4-fluorobenzoic acid, which is subjected to nitration using mixed acids to introduce a nitro group at the 5-position, yielding 2-chloro-4-fluoro-5-nitrobenzoic acid. google.comwipo.int The subsequent step is the reduction of this nitro-intermediate to the corresponding amine. A similar strategy is employed for related compounds, where a substituted 4-fluorohalogenobenzoic acid is nitrated and then catalytically reduced to produce the 2-amino-4-fluorobenzoic acid derivative. google.com The reduction of a nitro group to an amine is a well-established transformation, often achieved through catalytic hydrogenation using catalysts like palladium on carbon or rhodium on carbon. google.comprepchem.comgoogle.com

Table 1: Synthesis via Nitration and Reduction

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 2-Chloro-4-fluorobenzoic acid | Mixed Acid (e.g., HNO₃/H₂SO₄) | 2-Chloro-4-fluoro-5-nitrobenzoic acid |

An alternative approach utilizes m-chloroaniline as the foundational precursor. This multi-step synthesis involves a series of functionalizations to build the desired substitution pattern. One patented method outlines a sequence that begins with the protection of the amino group of m-chloroaniline. google.com This is followed by a Vilsmeier-Haack reaction to achieve formylation. Subsequent oxidation steps convert the formyl group into a carboxylic acid, and a final fluorination reaction introduces the fluorine atom to yield the target compound. google.com This pathway, while involving several steps, allows for the systematic construction of the molecule from a readily available starting material. google.com

Table 2: Synthesis from m-Chloroaniline

| Step | Precursor | Key Transformation | Intermediate |

|---|---|---|---|

| 1 | m-Chloroaniline | Amino group protection | N-protected m-chloroaniline |

| 2 | N-protected m-chloroaniline | Vilsmeier-Haack (Formylation) | Formylated intermediate |

| 3 | Formylated intermediate | Oxidation | 2-Chloro-4-aminobenzoic acid derivative |

The synthesis can also commence from 2-chloro-4-aminobenzonitrile. This route leverages the reactivity of the amino and nitrile functional groups. The process involves a diazotization reaction of the amino group, followed by a Sandmeyer-type reaction to introduce the fluorine atom, which produces 2-chloro-4-fluorobenzonitrile (B42565). patsnap.com The synthesis is completed by the hydrolysis of the nitrile group (-CN) into a carboxylic acid (-COOH). patsnap.com This hydrolysis can be performed under either acidic or alkaline conditions. patsnap.com The precursor, 2-chloro-4-aminobenzonitrile, can itself be synthesized by the reduction of 2-chloro-4-nitrobenzonitrile (B1360291) using reagents such as hydrazine (B178648) monohydrate. prepchem.com

Table 3: Synthesis from 2-Chloro-4-aminobenzonitrile

| Step | Starting Material | Reagents/Reaction | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization/Fluorination | 2-Chloro-4-aminobenzonitrile | NaNO₂, HF (or other fluoride (B91410) source) | 2-Chloro-4-fluorobenzonitrile |

The introduction of the fluorine atom is a critical step in many synthetic routes, and halogen exchange reactions are a primary method for achieving this. The Balz-Schiemann reaction is a classic example, where an aromatic amino group is converted into a diazonium tetrafluoroborate (B81430) salt, which upon heating, decomposes to yield the aryl fluoride. The conversion of 2-chloro-4-aminobenzonitrile to 2-chloro-4-fluorobenzonitrile via diazotization is an application of this principle, where the amino group is exchanged for a fluorine atom. patsnap.com This method is advantageous because it utilizes the readily available amino group as a handle for regioselective fluorination.

Reaction Mechanisms and Stereochemical Considerations

Understanding the underlying mechanisms of the key synthetic steps is crucial for optimizing reaction conditions and controlling product formation.

Amination: The most prevalent amination method in these syntheses is the reduction of an aromatic nitro group. Catalytic hydrogenation is a common approach where the nitro compound, dissolved in a suitable solvent, is exposed to hydrogen gas in the presence of a metal catalyst like palladium or rhodium. google.comprepchem.comgoogle.com The mechanism involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, proceeding through nitroso and hydroxylamino intermediates before reaching the final amino group.

Halogenation:

Chlorination: The introduction of a chlorine atom onto the aromatic ring, such as in the synthesis of 5-chloroanthranilic acid, can be achieved using reagents like sulfuryl chloride (SO₂Cl₂). chemicalbook.comguidechem.com This reaction proceeds via an electrophilic aromatic substitution mechanism, where an electrophilic chlorine species is generated and attacks the electron-rich aromatic ring.

Fluorination: The mechanism for introducing fluorine via a diazonium salt involves several stages. First, the primary aromatic amine is treated with a nitrite (B80452) source (like NaNO₂) in a strong acid to form a diazonium salt (Ar-N₂⁺). In a subsequent Sandmeyer or Balz-Schiemann-type reaction, the diazonium group, an excellent leaving group, is replaced by a fluoride ion. patsnap.com The loss of stable nitrogen gas (N₂) is the thermodynamic driving force for this substitution.

Diazotization Reaction Pathways

Diazotization of an aromatic amine, followed by a copper-catalyzed Sandmeyer reaction, is a cornerstone of synthetic organic chemistry for the introduction of a variety of functional groups onto an aromatic ring. wikipedia.orglscollege.ac.in This pathway is particularly relevant for the synthesis of aryl halides from aryl amines. lscollege.ac.in The general process involves two main steps: the formation of a diazonium salt and its subsequent displacement by a nucleophile.

The first step, diazotization, involves the reaction of a primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric or sulfuric acid. organic-chemistry.org This reaction is performed at low temperatures, usually 0–5 °C, to ensure the stability of the resulting diazonium salt. lumenlearning.com

The mechanism of the Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. lscollege.ac.in The aryl radical then reacts with the copper(II) halide to yield the final aryl halide product and regenerate the copper(I) catalyst.

However, the application of Sandmeyer reactions to aminobenzoic acids can be challenging. The diazonium salts of aminobenzoic acids are sometimes sensitive to nucleophilic attack by water, which can lead to the formation of hydroxybenzoic acids as a significant byproduct. scirp.orgscirp.org Careful control of reaction conditions, such as temperature and pH, is crucial to minimize these side reactions and maximize the yield of the desired halogenated product. researchgate.net

Catalysis in the Synthesis of Substituted Benzoic Acids

Catalysis is fundamental to the efficient and selective synthesis of substituted benzoic acids, enabling reactions that would otherwise be slow, unselective, or require harsh conditions. Both transition metal catalysts and acid/base catalysts play pivotal roles in key transformations.

Application of Transition Metal Catalysts in Halogenation

Transition metal catalysis offers powerful methods for the direct halogenation of aromatic C-H bonds, providing an alternative to traditional electrophilic aromatic substitution or Sandmeyer reactions. nih.gov Palladium-catalyzed reactions, in particular, have emerged as a versatile tool for the site-selective functionalization of arenes. nih.gov

For the synthesis of fluorinated and chlorinated benzoic acids, palladium catalysts can facilitate the direct introduction of these halogens onto the aromatic ring. ecust.edu.cn These reactions often employ a directing group to control the regioselectivity of the halogenation. The carboxylic acid group itself can serve as a directing group, guiding the halogen to the ortho position.

Recent advancements have focused on the development of palladium-catalyzed methods for C-H fluorination using mild electrophilic fluorinating reagents. nih.gov These catalytic systems can generate a reactive transition-metal-fluoride electrophile that can fluorinate arenes that are otherwise unreactive. nih.gov While the direct application to 2-amino-5-chloro-4-fluorobenzoic acid is not explicitly detailed in the literature, the principles of palladium-catalyzed C-H halogenation of benzoic acids provide a framework for potential synthetic routes.

Role of Acidic and Basic Catalysts in Hydrolysis and Esterification

Acidic and basic catalysts are essential for the interconversion of carboxylic acids and their corresponding esters, which are common protecting groups or synthetic intermediates in the preparation of substituted benzoic acids.

Acid-catalyzed esterification , commonly known as Fischer esterification, is a reversible reaction between a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netchegg.com The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. youtube.com To drive the equilibrium towards the ester product, an excess of the alcohol is often used, or water is removed as it is formed. chegg.com

Base-catalyzed hydrolysis , or saponification, is the irreversible cleavage of an ester to a carboxylate salt and an alcohol using a strong base, such as sodium hydroxide (B78521). acs.org The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. The resulting carboxylic acid is then deprotonated by the base, forming a carboxylate salt and driving the reaction to completion. acs.org Studies on the base-catalyzed hydrolysis of substituted phenyl esters of benzoic acids have shown that the reaction rates are influenced by the electronic effects of the substituents on the benzoic acid ring. cas.czresearchgate.net For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters can be significantly accelerated by intramolecular general base catalysis from the neighboring amino group. acs.orgnih.gov

Process Intensification and Scale-Up Considerations

Moving from laboratory-scale synthesis to industrial production requires careful consideration of process efficiency, safety, and sustainability. Process intensification offers a framework for developing more advanced and efficient manufacturing processes for fine chemicals like substituted benzoic acids.

Batch Production Techniques and Efficiencies

Traditional synthesis of fine chemicals is often carried out in batch reactors, where reactants are charged into a vessel, the reaction is carried out, and then the products are isolated. While straightforward, batch processes can have inherent inefficiencies. These can include long reaction times, significant downtime between batches for cleaning and setup, and challenges in heat and mass transfer, particularly as the scale increases.

| Parameter | Value |

|---|---|

| Starting Material | p-Nitrobenzoic Acid |

| Catalyst | Raney Nickel |

| Temperature | 100 ± 2°C |

| Pressure | 0.9 ± 0.1 MPa |

| Reaction Time | 4 hours |

Developments in Industrially Advantageous Processes

Process intensification aims to overcome the limitations of traditional batch processing by developing innovative methods that lead to smaller, cleaner, and more energy-efficient processes. chemcopilot.com This is a key trend in the fine chemical and pharmaceutical industries. researchgate.net

Key principles of process intensification include maximizing the effectiveness of molecular interactions, optimizing driving forces for heat and mass transfer, and integrating reaction and separation steps into a single unit. chemcopilot.com Technologies that enable process intensification include:

Flow Chemistry: Continuous flow reactors, such as microreactors, offer significant advantages over batch reactors, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes. mdpi.com This can lead to higher yields, improved purity, and the ability to perform reactions under conditions that would be too hazardous in a large batch reactor.

Reactive Distillation: This technique combines chemical reaction and distillation in a single vessel. numberanalytics.com For equilibrium-limited reactions, such as esterification, the continuous removal of a product by distillation can drive the reaction to completion, significantly improving conversion and reducing the need for downstream separation steps. numberanalytics.com

Alternative Energy Sources: The use of microwaves or ultrasound can accelerate reaction rates, often leading to shorter reaction times and higher yields compared to conventional heating methods. mdpi.com

By adopting these and other process intensification technologies, the industrial production of complex molecules like this compound can be made more efficient, economical, and environmentally sustainable. numberanalytics.com

Chemical Reactivity and Derivatization Strategies of 2 Amino 5 Chloro 4 Fluorobenzoic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety (-COOH) is a cornerstone of the molecule's reactivity, readily participating in reactions typical of aromatic acids, such as esterification and amidation.

The carboxylic acid group of 2-amino-5-chloro-4-fluorobenzoic acid can be converted to its corresponding esters through various standard esterification methods. These reactions are crucial for modifying the compound's solubility, polarity, and reactivity, as esters are often used as protected forms of carboxylic acids or as key intermediates in further synthetic steps.

Common methods for esterification include reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to a more reactive acyl chloride followed by treatment with an alcohol. For amino-substituted benzoic acids, direct acid-catalyzed esterification must be carefully controlled to avoid side reactions involving the amino group. A milder approach involves the use of reagents like trimethylchlorosilane in methanol, which facilitates the formation of methyl esters from amino acids at room temperature.

While specific studies detailing the esterification of this compound are not prevalent, the synthesis of analogous compounds such as methyl-2-amino-5-fluorobenzoate illustrates a viable pathway. In this process, the parent aminobenzoic acid is first converted to an ester, which can later be hydrolyzed back to the carboxylic acid using a base like lithium hydroxide (B78521) if needed. nih.gov

| Method | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl Ester |

| Acyl Halide Route | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol, Base (e.g., Pyridine) | Step 1: Reflux Step 2: 0°C to Room Temp. | Alkyl Ester |

| TMSCl Method | Alcohol (e.g., Methanol), Trimethylchlorosilane (TMSCl) | Room Temperature | Methyl Ester |

The carboxylic acid functional group can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires activation of the carboxylic acid, as the direct reaction with an amine is often slow. A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then smoothly reacts with an amine to form the corresponding amide. Alternatively, peptide coupling reagents can be employed to facilitate direct amide bond formation under milder conditions.

Acid anhydrides can also be synthesized from the carboxylic acid group. This is typically achieved by reacting two equivalents of the carboxylic acid with a dehydrating agent or by reacting the corresponding carboxylate salt with an acyl halide. These anhydrides serve as reactive intermediates for acylation reactions.

Reactions Involving the Aromatic Amino Group

The nucleophilic aromatic amino group (-NH₂) is another key site for derivatization, enabling acylation, alkylation, and, most significantly, diazotization reactions that open pathways to a wide array of other functional groups.

The amino group on the aromatic ring can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an N-acyl derivative (an amide), which can be useful for protecting the amino group during subsequent reactions or for introducing new structural motifs.

Alkylation of the amino group with alkyl halides is also possible, leading to secondary or tertiary amine derivatives. However, these reactions can be difficult to control and may result in polyalkylation, where multiple alkyl groups are added to the nitrogen atom. libretexts.org It is important to distinguish these reactions from Friedel-Crafts alkylation or acylation. Friedel-Crafts reactions are electrophilic aromatic substitutions that introduce alkyl or acyl groups onto the benzene (B151609) ring itself. Such reactions are generally incompatible with substrates bearing an amino group, as the Lewis acid catalyst (e.g., AlCl₃) will preferentially coordinate with the basic lone pair of the nitrogen atom. libretexts.org This coordination forms a strongly deactivating ammonium (B1175870) salt, which renders the aromatic ring resistant to electrophilic attack. libretexts.org

One of the most powerful transformations of the aromatic amino group is its conversion into a diazonium salt (-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). masterorganicchemistry.com

The resulting aryl diazonium salt is a highly valuable synthetic intermediate because the dinitrogen moiety (N₂) is an excellent leaving group. This allows the diazonium group to be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions. wikipedia.orgorganic-chemistry.org These reactions provide synthetic routes to compounds that are often difficult to prepare by direct electrophilic aromatic substitution. organic-chemistry.org For aminobenzoic acids, diazotization can sometimes be complicated by competing reactions, such as hydroxylation where water acts as a nucleophile, particularly if reaction conditions are not carefully controlled. scirp.orgscirp.org

| Target Functional Group | Reagents | Reaction Name | Reference |

|---|---|---|---|

| -Cl | CuCl / HCl | Sandmeyer Reaction | masterorganicchemistry.comwikipedia.org |

| -Br | CuBr / HBr | Sandmeyer Reaction | masterorganicchemistry.comwikipedia.org |

| -CN | CuCN / KCN | Sandmeyer Reaction | masterorganicchemistry.comwikipedia.org |

| -F | HBF₄, then heat | Balz-Schiemann Reaction | masterorganicchemistry.comwikipedia.org |

| -OH | Cu₂O / H₂O or H₂SO₄ / H₂O, heat | Sandmeyer-type Reaction | organic-chemistry.org |

| -H | H₃PO₂ | Deamination Reaction | wikipedia.org |

Reactivity at the Halogen Substituents

The chlorine and fluorine atoms attached to the aromatic ring provide further opportunities for chemical modification, primarily through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The feasibility of Nucleophilic Aromatic Substitution (SNAr) on an aryl halide depends heavily on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com These groups are necessary to stabilize the negative charge that develops in the ring during the reaction in an intermediate known as a Meisenheimer complex. youtube.com In this compound, the carboxylic acid group is an electron-withdrawing group, but it is meta to both halogens, offering no resonance stabilization. The amino group is electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, SNAr reactions at either the chlorine or fluorine position are expected to be difficult and would likely require harsh reaction conditions. If substitution were to occur, the fluorine atom would generally be the better leaving group compared to chlorine in SNAr reactions. libretexts.org

A more viable strategy for modifying the halogen positions is through transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bond, in particular, can serve as a handle for reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds at the site of the halogen, providing a powerful tool for elaborating the molecular structure. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies

The presence of both chloro and fluoro substituents on the aromatic ring of this compound, activated by the electron-withdrawing carboxylic acid group, theoretically makes it a candidate for nucleophilic aromatic substitution (SNAr) reactions. In SNAr, a potent nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group, typically a halide. The rate and regioselectivity of such reactions are governed by the nature of the leaving group and the electronic environment of the aromatic ring. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack at the carbon atom.

However, specific studies detailing the SNAr reactions of this compound are not extensively documented in publicly available research. While the principles of SNAr suggest that nucleophiles like amines, alkoxides, or thiolates could potentially displace either the fluorine or chlorine atom, the precise reaction conditions and outcomes for this specific molecule are not well-established. The directing effects of the amino and carboxyl groups, along with the inherent reactivity differences between the C-F and C-Cl bonds, would play a crucial role in determining the site of substitution.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogen substituents on this compound provide handles for such transformations, most notably with palladium-based catalysts. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed to derivatize this molecule.

In a hypothetical Suzuki coupling, the chloro or fluoro group could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. Similarly, a Heck reaction could facilitate the coupling of the aryl halide with an alkene. The Buchwald-Hartwig amination would enable the formation of a new carbon-nitrogen bond by reacting the halide with an amine.

Despite the theoretical potential for these reactions, specific examples and detailed research findings on the application of metal-catalyzed cross-coupling reactions to this compound are scarce in the available scientific literature. The successful implementation of these reactions would depend on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent, to achieve the desired reactivity and selectivity at either the chloro or fluoro position.

Cyclization and Annulation Reactions for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group in an ortho relationship, makes it a valuable precursor for the synthesis of various heterocyclic scaffolds through cyclization and annulation reactions.

Synthesis of Indole (B1671886) Derivatives and Related Heterocycles

While the direct conversion of this compound into indole derivatives is not explicitly detailed in available literature, anthranilic acids are common starting materials for the synthesis of isatin (B1672199) (1H-indole-2,3-dione) and its derivatives. A general approach involves the reaction of an anthranilic acid with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which then undergoes acid-catalyzed cyclization to yield the corresponding isatin. Subsequent chemical modifications of the isatin ring can lead to a variety of indole-based structures. For instance, a patent describes a method for preparing 2-amino-5-fluorobenzoic acid from 4-fluoroaniline, which proceeds through a 5-fluoro-1H-indole-2,3-dione intermediate. This suggests the potential for utilizing this compound in similar synthetic pathways to access substituted indoles.

Formation of Quinazolinone Structures

Anthranilic acids are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with significant pharmacological interest. A common synthetic route involves the condensation of an anthranilic acid with an appropriate reagent to form the pyrimidine (B1678525) ring of the quinazolinone system. For example, 2-amino-5-chlorobenzoic acid has been used as a starting material to synthesize 6-chloroquinazoline (B2678951) derivatives. In one such application, it was used to prepare 6-chloro-2-amino-4-[(3,5-bis(trifluoromethyl))benzyl]aminoquinazoline compounds, which were investigated as p21-activated kinase 4 (PAK4) inhibitors. The synthesis typically involves the reaction of the anthranilic acid with a reagent that provides the remaining atoms for the quinazolinone ring, followed by cyclization.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy: FT-IR and FT-Raman Analysis

Vibrational spectroscopy offers profound insights into the molecular structure, bonding, and functional groups present in 2-Amino-5-chloro-4-fluorobenzoic acid. The analysis of Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra, often complemented by computational methods like Density Functional Theory (DFT), allows for the detailed assignment of vibrational modes.

The vibrational spectrum of this compound is dominated by the characteristic frequencies of its constituent functional groups: the carboxylic acid group (COOH), the amino group (NH₂), and the substituted benzene (B151609) ring.

Carboxylic Acid Group Vibrations: The carboxyl group gives rise to several distinct bands. The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, often in the range of 3300-2500 cm⁻¹, due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration is one of the most intense bands, expected in the region of 1700-1660 cm⁻¹. researchgate.net The C-O stretching and O-H in-plane bending vibrations are coupled and appear in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively.

Amino Group Vibrations: The NH₂ group is characterized by asymmetric and symmetric stretching vibrations, which are typically observed in the 3500-3300 cm⁻¹ range in the FT-IR and Raman spectra. researchgate.net The scissoring (in-plane bending) mode of the NH₂ group is expected around 1620 cm⁻¹. researchgate.net

Aromatic Ring and Substituent Vibrations: The C-H stretching vibrations of the aromatic ring are found above 3000 cm⁻¹. The C-C stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ range. The vibrations involving the halogen substituents are found at lower wavenumbers. The C-F stretching vibration is typically strong and appears in the 1250-1020 cm⁻¹ region. The C-Cl stretching vibration is assigned to the 800–550 cm⁻¹ range. icm.edu.pl

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (NH₂) | 3500 - 3300 |

| O-H Stretch | Carboxylic Acid (COOH) | 3300 - 2500 (broad) |

| C-H Stretch | Aromatic Ring | ~3100 - 3000 |

| C=O Stretch | Carbonyl (COOH) | 1700 - 1660 |

| N-H Scissoring | Amino (NH₂) | ~1620 |

| C-C Stretch | Aromatic Ring | 1600 - 1400 |

| C-O Stretch / O-H Bend | Carboxylic Acid (COOH) | 1440 - 1200 |

| C-F Stretch | Fluoro-substituent | 1250 - 1020 |

Hydrogen bonding plays a crucial role in the molecular structure of this compound, significantly influencing its vibrational spectra. Both intramolecular and intermolecular hydrogen bonds are expected.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is anticipated between the amino group (N-H) and the carbonyl oxygen (C=O) of the adjacent carboxylic acid group, forming a stable six-membered ring. This interaction typically causes a red-shift (lowering of frequency) and broadening of the N-H stretching bands and can also slightly lower the C=O stretching frequency. In the related compound 2-Amino-5-fluorobenzoic acid, an intramolecular N—H⋯O hydrogen bond has been confirmed, closing an S(6) ring. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.govresearchgate.net This strong intermolecular interaction is the primary reason for the significant broadening and red-shifting of the O-H stretching band in the FT-IR spectrum. Weaker N-H···F or N-H···O intermolecular interactions may also occur, further influencing the N-H vibrational modes. nih.govresearchgate.net The presence of these bonds shifts the stretching vibrations to lower wavenumbers, indicating a weakening of the original N-H and O-H bonds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen, carbon, and fluorine nuclei.

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a map of the carbon-hydrogen framework. The chemical shifts are influenced by the electronic effects of the amino, chloro, fluoro, and carboxyl substituents.

¹H NMR Spectrum: The molecule has two aromatic protons. The electron-donating amino group and electron-withdrawing halogen and carboxyl groups will dictate their chemical shifts. The proton ortho to the fluorine and meta to the chlorine (at C3) and the proton ortho to the chlorine and meta to the amino group (at C6) will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The protons of the amino (NH₂) and carboxylic acid (COOH) groups will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon (C=O) is the most deshielded, appearing significantly downfield (~165-170 ppm). The chemical shifts of the aromatic carbons are influenced by the substituents; carbons directly attached to electronegative atoms (F, Cl, N) will have their resonances shifted accordingly. For instance, the carbon attached to fluorine (C4) will show a large downfield shift and a strong one-bond C-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| COOH | 11.0 - 13.0 | 165 - 170 | broad s (¹H), s (¹³C) |

| C1 | - | 110 - 115 | s |

| C2 | - | 145 - 150 | s |

| C3 | 7.0 - 7.5 | 115 - 120 | d |

| C4 | - | 155 - 160 (d, ¹JCF) | s |

| C5 | - | 118 - 123 | s |

| C6 | 7.5 - 8.0 | 128 - 133 | d |

Note: Predicted shifts are relative to TMS and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet.

¹⁹F NMR is highly specific for analyzing the fluorine-containing part of the molecule. For this compound, the spectrum is expected to show a single resonance for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Based on data for similar compounds like 4-fluorobenzoic acid, the chemical shift would be expected in the range of -105 to -120 ppm relative to a standard like CFCl₃. spectrabase.comspectrabase.com Furthermore, this signal may exhibit coupling to the adjacent aromatic proton (H3), resulting in a doublet.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization.

The molecular formula for this compound is C₇H₅ClFNO₂. Its exact molecular weight is approximately 189.00 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 189. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 191 with about one-third the intensity of the molecular ion peak. miamioh.edu

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic carboxylic acids and halogenated compounds:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of water (H₂O): [M - 18]⁺

Loss of a carboxyl group (•COOH): [M - 45]⁺

Decarboxylation (loss of CO₂): [M - 44]⁺

Loss of a chlorine atom (•Cl): [M - 35]⁺

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Fragment Ion | Neutral Loss |

|---|---|---|

| 189 | [C₇H₅ClFNO₂]⁺ | Molecular Ion (M⁺) |

| 172 | [C₇H₄ClFNO]⁺ | •OH |

| 171 | [C₇H₃ClFNO]⁺ | H₂O |

| 144 | [C₆H₅ClFN]⁺ | •COOH |

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

The molecular structure of 2-Amino-5-fluorobenzoic acid, as determined by single-crystal X-ray diffraction, reveals a nearly planar conformation. nih.govresearchgate.net The root-mean-square (r.m.s.) deviation for the non-hydrogen atoms from the mean plane of the molecule is a mere 0.015 Å, indicating a high degree of planarity. nih.govresearchgate.net This planarity is a common feature in substituted benzene rings, where the sp² hybridization of the carbon atoms favors a flat arrangement.

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₆FNO₂ |

| Formula weight | 155.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.9346 (2) |

| b (Å) | 11.7542 (6) |

| c (Å) | 11.9727 (5) |

| β (°) | 96.782 (3) |

| Volume (ų) | 689.58 (5) |

| Z | 4 |

In the crystal lattice of 2-Amino-5-fluorobenzoic acid, intermolecular hydrogen bonds play a critical role in stabilizing the solid-state structure. The most prominent of these is a classic carboxylic acid dimer motif, formed by pairs of O—H···O hydrogen bonds between two neighboring molecules. nih.govresearchgate.net This interaction creates a centrosymmetric R²₂(8) ring motif, which is a very common and robust supramolecular synthon in carboxylic acids.

In addition to the strong O—H···O interactions, weaker N—H···F hydrogen bonds are also observed. nih.govresearchgate.net These interactions involve a hydrogen atom from the amino group of one molecule and the fluorine atom of an adjacent molecule. The presence of these N—H···F bonds, alongside the O—H···O dimers, contributes to the formation of a more complex and extended hydrogen-bonding network. The amino group also participates in an intramolecular N—H···O hydrogen bond as previously mentioned.

| D—H···A | D-H | H···A | D···A | D-H···A |

|---|---|---|---|---|

| N—H···O (intramolecular) | 0.90(2) | 2.04(2) | 2.696(2) | 128(2) |

| O—H···O | 0.82(3) | 1.81(3) | 2.628(2) | 175(3) |

| N—H···F | 0.91(2) | 2.55(2) | 3.365(2) | 150(2) |

The interplay of the various intermolecular interactions in 2-Amino-5-fluorobenzoic acid gives rise to a well-defined supramolecular architecture. The fundamental building block of this architecture is the centrosymmetric dimer formed via O—H···O hydrogen bonds. nih.govresearchgate.net These dimers are then further interconnected through the weaker N—H···F hydrogen bonds, creating a layered or sheet-like structure.

Aromatic π-π stacking interactions are another significant non-covalent force contributing to the crystal packing of 2-Amino-5-fluorobenzoic acid. nih.govresearchgate.net These interactions occur between the electron-rich π-systems of adjacent benzene rings. In the crystal structure of 2-Amino-5-fluorobenzoic acid, these stacking interactions are characterized by a centroid-centroid separation of 3.5570 (11) Å. nih.govresearchgate.net

Computational Chemistry and Quantum Mechanical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is often employed with specific functionals, such as B3LYP, and basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital acts as the electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity.

LUMO : This orbital acts as the electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For 2-Amino-5-chloro-4-fluorobenzoic acid, FMO analysis would provide insights into its reactivity profile. The calculated energies of these orbitals would be presented in a data table.

Table 5.1: Hypothetical Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

This table is for illustrative purposes only. No published data exists for this compound.

Investigation of Tautomeric Forms and Geometrical Isomers

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Aminobenzoic acids can potentially exist in different tautomeric forms, including a non-ionic form and a zwitterionic form, where the proton from the carboxylic acid group migrates to the amino group.

Simulation and Prediction of Spectroscopic Data

Quantum mechanical calculations are instrumental in predicting the spectroscopic signatures of molecules. By solving approximations of the Schrödinger equation, methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) can determine the electronic structure of "this compound," from which spectroscopic data can be derived.

Theoretical vibrational analysis predicts the frequencies at which a molecule will absorb infrared radiation or scatter Raman light. These frequencies correspond to specific molecular motions, such as the stretching and bending of bonds. For related compounds like 5-amino-2-chlorobenzoic acid, calculations are typically performed using DFT (e.g., B3LYP functional) and HF methods with basis sets such as 6-311G(d,p). nih.gov The computed harmonic frequencies are often scaled by a specific factor to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental spectra. nih.gov

This computational approach enables the assignment of observed vibrational bands to specific normal modes of the molecule. For "this compound," key vibrational modes would include the O-H, N-H, and C=O stretching of the carboxylic acid and amino groups, as well as vibrations of the benzene (B151609) ring and the C-F and C-Cl bonds.

Table 1: Representative Theoretical Vibrational Mode Assignments for Substituted Benzoic Acids This table is illustrative, based on assignments for structurally similar compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3500-3600 |

| N-H Asymmetric Stretch | 3400-3500 |

| N-H Symmetric Stretch | 3300-3400 |

| C=O Stretch | 1700-1750 |

| C-C Ring Stretch | 1450-1600 |

| C-N Stretch | 1250-1350 |

| C-F Stretch | 1100-1250 |

| C-Cl Stretch | 700-800 |

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of "this compound." The prediction involves calculating the magnetic shielding tensor for each nucleus within the molecule's optimized geometry. The isotropic shielding values are then converted into chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS). These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure. The accuracy of the predictions depends on the level of theory, the basis set, and the inclusion of solvent effects in the computational model.

Analysis of Intermolecular Interactions in the Gas Phase and Condensed States

The intermolecular interactions of "this compound" govern its physical properties, such as melting point and solubility, as well as its crystal packing. Computational studies on analogous molecules, like 2-Amino-5-fluorobenzoic acid, reveal several key interactions. researchgate.netnih.gov

In the condensed state (crystal structure), it is expected that molecules of "this compound" would form inversion dimers, where two molecules are linked by strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov Additionally, the amino group can act as a hydrogen bond donor, potentially forming N-H···O or weak N-H···F bonds with neighboring molecules. nih.gov

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. For "this compound," docking simulations can be employed to investigate its potential interactions with the active sites of biological targets like enzymes or receptors.

The process involves generating a three-dimensional model of the compound and placing it into the binding pocket of a target protein. A scoring function is then used to estimate the binding affinity and rank different binding poses. The results can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. scispace.com While specific docking studies for this compound are not prominent, this methodology is crucial in structure-based drug design to hypothesize its mechanism of action and to guide the development of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net For derivatives of "this compound," a QSAR model could be developed to predict their activity against a specific biological target.

The process involves several steps:

Data Set Generation: A series of derivatives is synthesized, and their biological activities (e.g., IC₅₀ values) are experimentally measured.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, such as topological (2D) and conformational (3D) properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. Statistical metrics like the squared correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive correlation coefficient (r²) for an external test set are used to evaluate the model's robustness and predictive ability. nih.govmdpi.com

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with improved potency.

Academic Research into Biological and Agrochemical Applications of 2 Amino 5 Chloro 4 Fluorobenzoic Acid Derivatives

Pharmaceutical Research: Design and Synthesis of Drug Intermediates

Substituted aminobenzoic acids are foundational scaffolds in medicinal chemistry. The specific arrangement of functional groups in 2-amino-5-chloro-4-fluorobenzoic acid offers multiple reaction sites for building diverse molecular architectures, making it a compound of interest in the synthesis of various pharmaceutical intermediates.

Precursors for Antihistamines (e.g., Loratadine, Desloratadine)

Loratadine and its active metabolite, Desloratadine, are widely used second-generation antihistamines for the treatment of allergies. drpress.orgresearchgate.net Their complex tricyclic structures are synthesized through multi-step processes. drpress.orgchemicalbook.com While substituted benzoic acids are common starting materials in pharmaceutical synthesis, a direct synthetic route to Loratadine or Desloratadine utilizing this compound as a key precursor is not prominently documented in reviewed academic literature. researchgate.netrsc.orgrsc.orggoogle.comwipo.int The established synthesis of Desloratadine, for example, often involves the hydrolysis of Loratadine under alkaline conditions. chemicalbook.com

Components in the Synthesis of Aminophenones

Aminophenones, particularly aminobenzophenones, are crucial intermediates in the synthesis of numerous pharmaceuticals, most notably benzodiazepines like Diazepam and Lorazepam. wikipedia.orgguidechem.com Research has demonstrated the utility of closely related compounds, such as 2-amino-5-chlorobenzoic acid, in constructing these structures. For instance, 2-amino-5-chlorobenzoic acid serves as a raw material for an intermediate in the synthesis of a deuterated version of Diazepam. guidechem.com The process involves cyclization and subsequent reaction with a Grignard reagent to form an aminobenzophenone core structure. guidechem.com Although not containing the fluoro-substituent, this synthesis highlights the role of the aminobenzoic acid scaffold in forming the critical aminophenone intermediate.

Table 1: Synthesis of an Aminobenzophenone Intermediate for Diazepam-d5 This table is based on a synthesis pathway starting from a related, non-fluorinated compound.

| Step | Reactant | Key Transformation | Product |

|---|---|---|---|

| 1 | 2-Amino-5-chlorobenzoic acid | Cyclization | 6-chloro-2-methyl-tetrahydrobenzo[d] wikipedia.orgpatsnap.comoxazine-4-one |

| 2 | Product of Step 1 | Grignard Reaction | N-(2-pentadeuterated benzoyl-4-chlorophenyl)acetamide |

| 3 | Product of Step 2 | Acid Hydrolysis | (2-amino-5-chlorophenyl)(pentadeuterophenyl)methanone |

Development of Disease-Modifying Antirheumatic Drugs (DMARDs)

Disease-Modifying Antirheumatic Drugs (DMARDs) are a class of medications used to slow the progression of rheumatoid arthritis. The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. Research into novel DMARDs includes the synthesis of fluorinated derivatives of existing drugs. For example, fluorinated derivatives of Methotrexate, a widely used DMARD, have been synthesized and evaluated for the treatment of rheumatoid arthritis. nih.gov These studies underscore the potential value of fluorinated building blocks, such as fluorinated aminobenzoic acids, in the design of new therapeutic agents. nih.gov While the broader class of fluorinated amino acids is of significant interest, specific research detailing the direct application of this compound in the synthesis of a known DMARD is not extensively covered in the available literature.

Agrochemical Research: Development of Herbicides and Pesticides

In the field of agrochemicals, halogenated aromatic compounds are critical for developing new herbicides and pesticides with improved efficacy and selectivity. The structural motifs present in this compound and its isomers are found in several classes of modern herbicides.

Intermediate in the Synthesis of Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibitors (e.g., Saflufenacil)

Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the biosynthesis of chlorophyll (B73375) in plants. wikipedia.org Herbicides that inhibit this enzyme lead to the accumulation of phototoxic intermediates, causing rapid cell membrane damage and plant death. wikipedia.org

A structurally related isomer, 5-amino-2-chloro-4-fluorobenzoic acid , is a pivotal intermediate in the industrial synthesis of Saflufenacil, a potent PPO-inhibiting herbicide. wikipedia.orggoogle.comresearchgate.netsmolecule.com Patents and synthetic literature describe how this aminobenzoic acid derivative is used to construct the core uracil-benzamide structure of the final herbicide. patsnap.comgoogle.com The synthesis involves the reaction of a methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate, followed by reactions to form the pyrimidinedione ring system characteristic of Saflufenacil. patsnap.comgoogle.com

Table 2: Key Steps in Saflufenacil Synthesis from a Benzoic Acid Intermediate

| Step | Reactants | Purpose | Resulting Structure |

|---|---|---|---|

| 1 | Methyl 2-chloro-4-fluoro-5-aminobenzoate + Ethyl trifluoroacetoacetate | Initial condensation | Formation of an enamine intermediate |

| 2 | Intermediate from Step 1 + Methylamine hydrochloride | Ring formation | Construction of the core pyrimidinedione ring |

| 3 | Intermediate from Step 2 + Acylation reagent | Final modification | Addition of the sulfamoyl group to yield Saflufenacil |

Role in the Design of Diphenyl Ether Herbicides

Diphenyl ether herbicides are another major class of compounds that act by inhibiting the PPO enzyme. nih.gov Their chemical structure is characterized by two phenyl rings linked by an ether oxygen. These herbicides, such as oxyfluorfen, are also known to inhibit protoporphyrinogen oxidase, leading to a similar mode of action as Saflufenacil. nih.gov The design of these herbicides often involves specific halogen and nitro-group substitution patterns on the phenyl rings to achieve desired activity and crop selectivity. While substituted anilines and benzoic acids are fundamental building blocks in agrochemical synthesis, a direct, documented synthetic pathway for a commercial diphenyl ether herbicide using this compound was not identified in the reviewed literature.

Investigation of Diverse Biological Activities in Derived Compounds

Derivatives of this compound are subjects of scientific investigation due to their potential applications in medicine and agriculture. The unique arrangement of amino, chloro, and fluoro groups on the benzoic acid core makes it a valuable scaffold for synthesizing a variety of heterocyclic compounds with diverse biological functions. Research has explored the modification of this core structure to produce derivatives with a wide range of therapeutic and agrochemical potentials.

The search for novel antimicrobial and antitubercular agents is a significant area of pharmaceutical research. Derivatives of halogenated aminobenzoic acids have shown promise in this field. For instance, anthranilic acid analogues have been tested for their efficacy against Mycobacterium tuberculosis (Mtb). One study identified 2-amino-5-fluorobenzoic acid (5-FABA), a close structural analogue of the title compound, as having a minimum inhibitory concentration (MIC) of 5 µM against Mtb in tryptophan-free media. nih.gov This activity was reversed by the addition of tryptophan, confirming that the compound targets the tryptophan biosynthesis pathway, which is essential for Mtb survival and absent in humans. nih.gov

This targeted mechanism makes the pathway an attractive subject for developing new antitubercular drugs. nih.gov Further research into various derivatives, such as benzothiazoles, has also revealed significant biological activities, including antimicrobial and antitubercular properties. researchgate.net For example, a series of 2-mercaptobenzothiazoles were synthesized and evaluated as inhibitors of Mtb type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. rsc.org Similarly, studies on 2-chlorobenzoic acid derivatives have demonstrated their potential as antimicrobial agents, with Schiff's bases of this compound showing greater potency than its esters. nih.gov The antifungal activity of 2-aminobenzoic acid derivatives against ocular isolates of Candida albicans has also been reported, highlighting their potential to inhibit both planktonic growth and biofilm formation. mdpi.com

| Compound/Derivative Class | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid (5-FABA) | Mycobacterium tuberculosis | MIC of 5 µM in tryptophan-free medium | nih.gov |

| 7-chloro-4-quinolinylhydrazones | Mycobacterium tuberculosis H37Rv | Some derivatives showed MIC of 2.5 µg/mL | nih.gov |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv & MDR strains | MIC of 5.5 µg/mL (H37Rv) and 11 µg/mL (MDR) | mdpi.com |

| 2-Aminobenzoic acid derivatives | Candida albicans (ocular isolate) | Inhibited planktonic growth and biofilm formation | mdpi.com |

The structural framework of this compound is a precursor for synthesizing molecules with potential antiproliferative and antiviral properties. Indole (B1671886) derivatives, which can be synthesized from such precursors, have demonstrated a wide spectrum of biological activities, including anticancer and antiviral effects. smolecule.com The introduction of a fluorine atom into heterocyclic compounds is a known strategy in medicinal chemistry to enhance biological activity and bioavailability, with about 20% of anticancer drugs containing fluorine. researchgate.net

Research into specific derivatives has yielded promising results. For instance, a series of 2-amino-8-chloro-5,5-dioxo nih.govresearchgate.netnih.govtriazolo[2,3-b] nih.govresearchgate.netnih.govbenzodithiazine derivatives were screened for activity against a panel of 59 human tumor cell lines. nih.gov One prominent compound from this series showed significant activity against the leukemia SR cell line. nih.gov In another study, thiazolo[4,5-d]pyrimidine (B1250722) derivatives were synthesized and evaluated for their anticancer potential. mdpi.com Among these, 7-chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the newly synthesized compounds. mdpi.com Furthermore, a bioactive compound identified as 2-amino-3-chlorobenzoic acid, isolated from Streptomyces coelicolor, exhibited strong cytotoxic effects on MDA-MB-231 breast cancer cells, with an IC50 value as low as 5 µM after 48 hours. mdpi.com

| Compound/Derivative Class | Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 2-Amino-8-chloro-5,5-dioxo nih.govresearchgate.netnih.govtriazolo[2,3-b] nih.govresearchgate.netnih.govbenzodithiazine (Compound 17) | Leukemia SR | Significant activity with log GI50 = -7.67 | nih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govresearchgate.netthiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 3b) | NCI-60 panel | Showed a low mean growth percent value of 29.51 | mdpi.com |

| 2-Amino-3-chlorobenzoic acid (2A3CB) | MDA-MB-231 (Breast Cancer) | IC50 of 5 µM at 48 hours | mdpi.com |

Derivatives containing the aminobenzoic acid scaffold are also explored for their anti-inflammatory and antioxidant activities. Many natural and synthetic compounds with these properties feature similar structural motifs. mdpi.com For example, a study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, which can be conceptually linked to the modification of the aminobenzoic acid ring, demonstrated anti-inflammatory activity. nih.govnih.gov These compounds were shown to activate the NRF2 pathway, a key regulator of cellular antioxidant responses, and subsequently reversed the elevated levels of pro-inflammatory cytokines and mediators in stimulated macrophage cells. nih.govnih.gov

The broad biological activities of 2-aminobenzoic acid (anthranilic acid) derivatives include anti-inflammatory and antioxidant effects. mdpi.com This suggests that the this compound core can be a starting point for developing novel agents that modulate inflammatory pathways.

The versatility of the this compound structure allows for its incorporation into heterocyclic systems known to possess a range of other biological activities. Benzothiazole derivatives, for instance, have been reported to exhibit antidiabetic properties. researchgate.netmdpi.com In one study, 2-aminobenzothiazole (B30445) derivatives linked to guanidines were evaluated, and one compound was found to reduce blood glucose levels and improve the lipid profile in a type 2 diabetes rat model. mdpi.com

In the context of antimalarial research, 4-aminoquinoline (B48711) derivatives have historically been a cornerstone of treatment, with chloroquine (B1663885) being a prime example. nih.gov The development of new analogues continues to be an active area of research to combat drug-resistant malaria parasites. nih.gov

Furthermore, indole derivatives, which can be synthesized from aminobenzoic acids, have been found to possess antidiabetic, antimalarial, and anticholinesterase activities, highlighting the broad therapeutic potential of this class of compounds. smolecule.com

Applications in Molecular Biology and Genetics

Beyond therapeutic applications, certain derivatives and analogues of this compound have found critical use as tools in molecular biology and genetics, particularly in microbial genetics.

A significant application in molecular genetics is the use of fluoroanthranilic acid analogues for the counterselection of genetic markers. nih.gov Specifically, 5-fluoroanthranilic acid, which is structurally very similar to this compound, is used for the counterselection of TRP1, a commonly used genetic marker in the yeast Saccharomyces cerevisiae. nih.govresearchgate.net

The mechanism of counterselection relies on the metabolic conversion of 5-fluoroanthranilic acid by the enzymes of the tryptophan biosynthetic pathway. nih.govresearchgate.net Cells that express a functional TRP1 gene (along with other genes in the pathway like TRP3, TRP4, and TRP5) convert the compound into 5-fluorotryptophan, an antimetabolite that is toxic to the cell. researchgate.netresearchgate.net Consequently, only cells that have lost the TRP1 marker or have a mutation in the downstream pathway can survive and grow on a medium containing 5-fluoroanthranilic acid. nih.gov

This ability to select against a marker is invaluable for numerous genetic procedures, including:

Plasmid shuffling: Selecting for the loss of a plasmid carrying the TRP1 gene. nih.gov

Gene disruption and replacement: Facilitating the removal of a selectable marker after a successful gene knockout or integration event. nih.gov

Genetic linkage analysis: Aiding in the rapid assessment of genetic links in shuttle vectors. nih.gov

Selection of novel auxotrophs: Isolating new tryptophan auxotrophic mutants. nih.gov

This technique has also been adapted for other organisms, such as Candida guilliermondii, where a TRP5/5-fluoroanthranilic acid counter-selection system was developed for gene disruption. nih.gov

Future Research Directions and Unaddressed Challenges

Exploration of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for halogenated aminobenzoic acids often rely on multi-step processes that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste streams. A primary challenge is the development of more efficient, economical, and environmentally benign synthetic pathways.

Future research should prioritize the exploration of "green" chemistry principles. This includes the investigation of biocatalytic methods, where enzymes or whole-cell systems could facilitate the synthesis under mild, aqueous conditions, thereby minimizing organic solvent use and improving sustainability. mdpi.com Another promising avenue is the application of continuous flow chemistry. This technology can offer enhanced safety, better reaction control, and higher yields compared to traditional batch processing. Additionally, research into novel catalytic systems, such as those based on earth-abundant metals, could replace expensive and toxic heavy metal catalysts often used in related syntheses. google.com

Table 1: Comparison of Synthetic Approaches for Aminobenzoic Acids

| Feature | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalysts | Heavy metals (e.g., Platinum, Rhodium) google.comprepchem.com | Earth-abundant metals, Biocatalysts (enzymes) mdpi.com |

| Solvents | Organic solvents (e.g., Dichloromethane, Ether) prepchem.comresearchgate.net | Water, Supercritical CO₂, Bio-based solvents |

| Conditions | High pressure, Extreme temperatures google.com | Ambient temperature and pressure |

| Process | Batch processing | Continuous flow chemistry |

| Waste | Significant byproduct and solvent waste | Minimized waste, recyclable components |

Development of Chiral Derivatives and Enantioselective Synthesis

The development of chiral derivatives of 2-Amino-5-chloro-4-fluorobenzoic acid represents a significant and largely unaddressed area of research. Chirality is a critical factor in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.

Future work should focus on the design and implementation of enantioselective synthetic methods. Organocatalysis, which uses small organic molecules to induce chirality, offers a powerful tool for creating optically pure compounds. nih.gov Biomimetic synthesis, inspired by natural enzymatic processes, could also be employed to achieve high enantioselectivity. nih.gov The synthesis of such chiral building blocks would open the door to their incorporation into novel pharmaceuticals, agrochemicals, and chiral materials where stereochemistry is crucial for function. A key challenge will be the development of catalysts and methods that are effective for this specific substitution pattern on the aromatic ring.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The optimization of synthetic routes for this compound is currently hampered by a lack of real-time analytical data during the reaction process. Traditional analysis relies on offline sampling and chromatography, which is time-consuming and provides only discrete data points.

A significant future direction is the integration of advanced spectroscopic techniques for in situ (in-reaction) monitoring. Process Analytical Technology (PAT), utilizing methods such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), can provide continuous, real-time information on reactant consumption, intermediate formation, and product yield. Implementing these techniques would enable a deeper understanding of reaction kinetics and mechanisms, facilitating rapid optimization of parameters like temperature, pressure, and catalyst loading to maximize efficiency and purity while minimizing reaction time and byproduct formation.

Application in Materials Science and Polymer Chemistry

The potential application of this compound in materials science and polymer chemistry is a nascent field of study. The unique combination of functional groups—an amine, a carboxylic acid, and two different halogens on an aromatic ring—makes it an intriguing monomer for the synthesis of high-performance polymers.

Future research should explore its use in the creation of novel polyamides, polyimides, or other condensation polymers. The presence of chlorine and fluorine atoms is anticipated to impart desirable properties to the resulting materials, such as:

Enhanced Thermal Stability: The strong carbon-halogen bonds can increase the degradation temperature of the polymer.

Flame Retardancy: Halogenated compounds are known to act as effective flame retardants.

Low Dielectric Constant: Fluorine incorporation can lower the dielectric constant, making materials suitable for microelectronics.

Chemical Resistance: Halogens can protect the polymer backbone from chemical attack.

Unaddressed challenges include the synthesis of high molecular weight polymers from this monomer and the comprehensive characterization of their mechanical, thermal, and electrical properties.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemistry

The discovery of novel synthetic routes and the prediction of material properties through traditional trial-and-error experimentation is resource-intensive. Artificial intelligence (AI) and machine learning (ML) offer a transformative approach to accelerate research and development. nih.govmdpi.com

Future research should leverage AI and ML for several key challenges related to this compound:

Computer-Aided Synthesis Planning (CASP): ML models can be trained on vast reaction databases to predict novel and efficient synthetic pathways, potentially identifying routes that are non-intuitive to human chemists. nih.gov

Reaction Optimization: AI algorithms, particularly those using active learning frameworks, can intelligently explore reaction condition space to rapidly identify optimal parameters for yield and selectivity, reducing the number of required experiments. nih.gov

Property Prediction: ML models can predict the physical, chemical, and material properties of derivatives and polymers of this compound before they are synthesized, enabling in silico screening of candidates for specific applications in materials science or medicinal chemistry. mdpi.comresearchgate.net

The primary challenge in this area is the need for high-quality, structured datasets for training robust and accurate predictive models.

Comprehensive Environmental Fate and Toxicology Studies

While this compound is used as a chemical intermediate, a comprehensive understanding of its environmental fate and ecotoxicological profile is lacking. As with many halogenated aromatic compounds, there is a need to assess its persistence, mobility, and potential impact on ecosystems. researchgate.net

Future research must address these knowledge gaps through a series of systematic studies. This includes investigating its biodegradability in soil and aquatic environments under both aerobic and anaerobic conditions. juniperpublishers.com Studies on its mobility, determined by the soil adsorption coefficient (Koc), are needed to predict its potential to leach into groundwater. juniperpublishers.com Furthermore, its potential for bioaccumulation in organisms and its photodecomposition pathways should be elucidated. Ecotoxicological assessments on representative aquatic and terrestrial organisms are necessary to understand its potential environmental impact.

Table 2: Essential Environmental and Toxicological Studies Required